

A Comparative Guide to the Analytical Characterization of N-Boc-cyclopropylamine

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Compound of Interest

Compound Name: **N-Boc-Cyclopropylamine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of **N-Boc-cyclopropylamine** (tert-butyl cyclopropylcarbamate). The selection of an appropriate analytical technique is critical for confirming the identity, purity, and stability of this important building block in organic synthesis and drug development. This document presents a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with representative data and detailed experimental protocols.

Data at a Glance: A Comparative Summary

The following table summarizes the expected quantitative data for the analysis of **N-Boc-cyclopropylamine** using various analytical techniques. This data is compiled from literature values for analogous compounds and spectral predictions.

Analytical Technique	Key Parameters	Expected Values for N-Boc-cyclopropylamine
¹ H NMR	Chemical Shift (δ)	~ 2.4-2.6 ppm (m, 1H, CH), ~ 1.45 ppm (s, 9H, C(CH ₃) ₃), ~ 0.4-0.8 ppm (m, 4H, CH ₂)
¹³ C NMR	Chemical Shift (δ)	~ 156 ppm (C=O), ~ 79 ppm (C(CH ₃) ₃), ~ 30 ppm (CH), ~ 28.5 ppm (C(CH ₃) ₃), ~ 7 ppm (CH ₂)
HPLC (RP)	Retention Time (t _r)	Method-dependent (e.g., ~ 5-10 min)
GC-MS	Retention Time (t _r)	Method-dependent (requires derivatization)
Mass-to-Charge (m/z)	[M+H] ⁺ : 158.1, [M+Na] ⁺ : 180.1	
FTIR	Wavenumber (cm ⁻¹)	~ 3350 (N-H stretch), ~ 2970 (C-H stretch), ~ 1690 (C=O stretch), ~ 1520 (N-H bend), ~ 1170 (C-O stretch)

In-Depth Analysis by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **N-Boc-cyclopropylamine**, providing unambiguous evidence of its molecular framework.

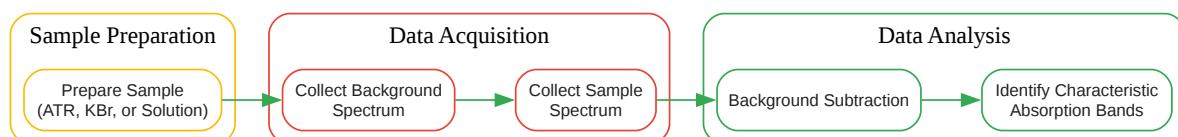
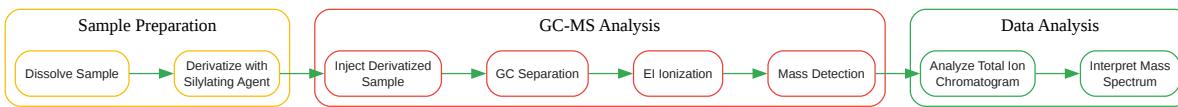
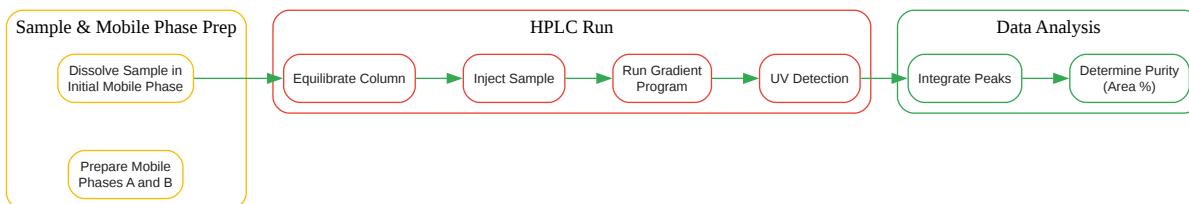
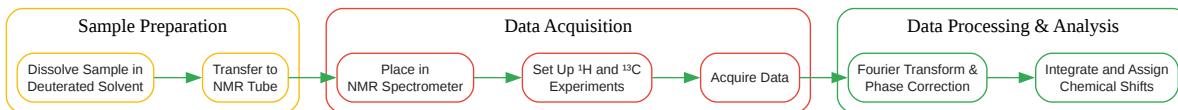
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals. The methine proton of the cyclopropyl ring will appear as a multiplet around 2.4-2.6 ppm. The nine equivalent protons of the tert-butyl group will present as a sharp singlet at approximately 1.45 ppm. The four methylene protons of the cyclopropyl ring will resonate as a complex multiplet in the upfield region of 0.4-0.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure with five distinct signals. The carbonyl carbon of the Boc group is expected around 156 ppm. The

quaternary and methyl carbons of the tert-butyl group should appear at approximately 79 ppm and 28.5 ppm, respectively. The methine carbon of the cyclopropyl ring is predicted to be around 30 ppm, while the methylene carbons will be found at a significantly upfield chemical shift of about 7 ppm.[1][2][3][4][5]

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **N-Boc-cyclopropylamine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.



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